molecular formula C24H25N5OS B10916268 (4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

(4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

Cat. No.: B10916268
M. Wt: 431.6 g/mol
InChI Key: OOJXOBGBDHGQQD-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the benzylpiperazine and thienyl groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thienyl group.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction of the carbonyl group.

    Substitution: Reagents like alkyl halides for nucleophilic substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thienyl group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzylpiperazine Derivatives: Compounds with the benzylpiperazine moiety but different core structures.

    Thienyl-Containing Compounds: Compounds with the thienyl group but different overall structures.

Uniqueness

(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is unique due to its combination of the pyrazolo[3,4-b]pyridine core, benzylpiperazine moiety, and thienyl group

Properties

Molecular Formula

C24H25N5OS

Molecular Weight

431.6 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C24H25N5OS/c1-17-22-19(15-20(21-9-6-14-31-21)25-23(22)27(2)26-17)24(30)29-12-10-28(11-13-29)16-18-7-4-3-5-8-18/h3-9,14-15H,10-13,16H2,1-2H3

InChI Key

OOJXOBGBDHGQQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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